molecular formula C21H23N3O3S B2644540 N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methylbenzenesulfonamide CAS No. 1448059-62-8

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methylbenzenesulfonamide

Cat. No.: B2644540
CAS No.: 1448059-62-8
M. Wt: 397.49
InChI Key: GKAJCUXFZYGADR-UHFFFAOYSA-N
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Description

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methylbenzenesulfonamide is a sophisticated organic compound designed for advanced research applications. This molecular architecture integrates a phthalazinone core, a structure featured in patented pharmaceutical compounds , with a benzenesulfonamide group, a functionality known for its hydrogen-bonding potential and metabolic stability in drug discovery . This combination makes it a highly versatile and valuable building block in medicinal chemistry and organic synthesis. Its primary research value lies in its application as a key intermediate in the synthesis of complex molecules. The phthalazinone moiety is a privileged structure in medicinal chemistry, while the sulfonamide group serves as a classic pharmacophore found in many bioactive molecules . Researchers can utilize this compound in the exploration and development of new enzyme inhibitors, heterocyclic compounds, and potential drug candidates. Its defined stereochemical and electronic profile allows for unique selectivity in various chemical transformations, including amide coupling and electrophilic substitution reactions . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-15-10-12-17(13-11-15)28(26,27)22-14-20-18-8-4-5-9-19(18)21(25)24(23-20)16-6-2-3-7-16/h4-5,8-13,16,22H,2-3,6-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAJCUXFZYGADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phthalazinone core, followed by the introduction of the cyclopentyl group and the sulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or amines

Scientific Research Applications

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methylbenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the development of new materials and catalysts.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor or modulator of specific biological targets.

    Industry: Its unique properties make it suitable for applications in material sciences, such as the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to active sites or allosteric sites, resulting in changes in the biological activity of the targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other sulfonamide derivatives, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 in ). Below is a comparative analysis:

Parameter N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methylbenzenesulfonamide 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
Core Structure Phthalazinone (dihydrophthalazin-4-one) Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine
Substituents Cyclopentyl, 4-methylbenzenesulfonamide 3-Fluorophenyl, 5-fluoro, N-methylbenzenesulfonamide
Molecular Formula C₂₁H₂₄N₃O₃S (calculated) C₂₉H₂₂F₂N₅O₃S
Molecular Weight ~398.07 g/mol 589.1 g/mol (M⁺+1)
Melting Point Not reported 175–178°C
Key Functional Groups Sulfonamide, phthalazinone, cyclopentyl Sulfonamide, chromenone, fluorophenyl, pyrazolo-pyrimidine

Key Observations:

Core Heterocycles: The target compound’s phthalazinone core contrasts with the chromenone-pyrazolo-pyrimidine system in Example 52. Phthalazinones are associated with kinase inhibition, while chromenones (flavonoid derivatives) often exhibit anti-inflammatory or anticancer activity .

Example 53’s fluorophenyl and pyrazolo-pyrimidine groups introduce hydrogen-bonding and π-stacking capabilities, which could enhance target binding affinity .

Synthetic Routes : Example 53 was synthesized via Suzuki-Miyaura coupling (using a boronic acid and Pd catalyst), a common method for biaryl sulfonamides . The target compound’s synthesis likely involves similar cross-coupling or nucleophilic substitution steps.

Research Findings and Methodological Insights

Structural Analysis Tools

  • Crystallography : Software such as SHELXL (for refinement) and WinGX/ORTEP (for visualization) are critical for determining bond lengths, angles, and crystal packing in sulfonamide derivatives . These tools enable comparisons of steric and electronic effects between analogues.
  • Thermal Properties : The higher melting point of Example 53 (175–178°C) suggests stronger intermolecular forces (e.g., hydrogen bonding from fluorine atoms) compared to the target compound, though experimental data for the latter are lacking.

Biological Activity

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its structure, synthesis, and biological effects, supported by relevant data and case studies.

Structural Characteristics

The molecular formula of this compound is C20H22N4O2SC_{20}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 398.48 g/mol. The compound features a phthalazine derivative linked to a sulfonamide group, which is known for its diverse biological activities.

Synthesis Methods

The synthesis of this compound can be approached through various methods, including:

  • Condensation Reactions : Utilizing phthalazine derivatives and sulfonamide precursors under acidic or basic conditions.
  • Functional Group Modifications : Employing techniques like alkylation and acylation to introduce the cyclopentyl and methyl groups.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, sulfonamides are well-known for their antibacterial properties due to their ability to inhibit folate synthesis in bacteria. The presence of the phthalazine moiety may enhance this activity through additional mechanisms.

CompoundActivity TypeMechanism
N-(4-sulfamoylbenzoyl)-phthalazineAntibacterialInhibition of dihydropteroate synthase
5-(4-Chlorophenyl)-triazolidineAnticancerInduction of apoptosis in cancer cells

Anticancer Activity

Phthalazine derivatives have shown promise in cancer research, particularly in targeting specific cancer cell lines. The unique structure of this compound suggests potential interactions with proteins involved in cell proliferation and apoptosis.

Case Study : A study on similar phthalazine derivatives demonstrated their efficacy in inhibiting tumor growth in xenograft models, suggesting that the compound may also exhibit anticancer properties.

Mechanistic Insights

The biological activity of this compound may be attributed to:

  • Enzyme Inhibition : The sulfonamide group can inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.

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